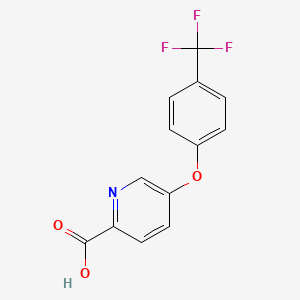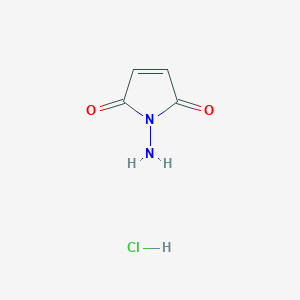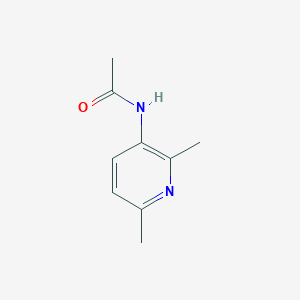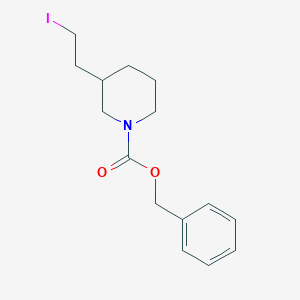![molecular formula C8H6ClN3O B13977390 4-Chloro-6-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13977390.png)
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C8H6ClN3O. This compound is part of the pyrido[3,4-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a pyrimidine ring fused with a pyridine ring, with a chlorine atom at the 4th position and a methoxy group at the 6th position.
准备方法
The synthesis of 4-Chloro-6-methoxypyrido[3,4-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrimidine precursor.
Chlorination: The precursor undergoes chlorination using reagents such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4th position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反应分析
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with different nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents at the 4th position.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles such as amines and thiols. The major products formed depend on the specific reagents and conditions used.
科学研究应用
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer agents.
Biological Studies: The compound is used in studies exploring its biological activity, including its potential as an anti-inflammatory agent.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
作用机制
The mechanism of action of 4-Chloro-6-methoxypyrido[3,4-d]pyrimidine and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For instance, some derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to its targets and modulating their activity .
相似化合物的比较
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine can be compared with other similar compounds such as:
4-Chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine: This compound has a similar structure but with an amino group at the 2nd position.
Pyrido[2,3-d]pyrimidines: These compounds share the pyrido-pyrimidine core but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: These are fused pyrimidine derivatives with a pyrazole ring, known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H6ClN3O |
|---|---|
分子量 |
195.60 g/mol |
IUPAC 名称 |
4-chloro-6-methoxypyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H6ClN3O/c1-13-7-2-5-6(3-10-7)11-4-12-8(5)9/h2-4H,1H3 |
InChI 键 |
RGKRAKBHSLNLLS-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C2C(=C1)C(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


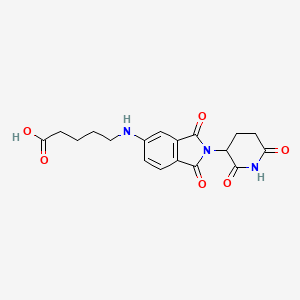
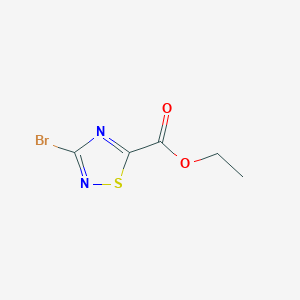
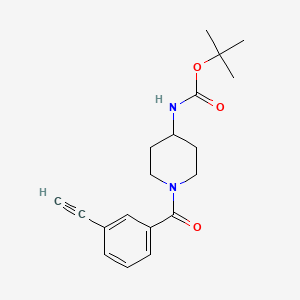
![9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole](/img/structure/B13977328.png)

![N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid](/img/structure/B13977362.png)

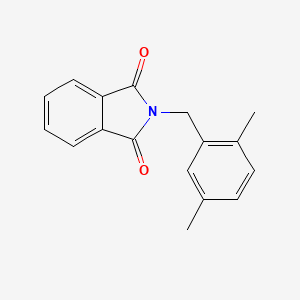
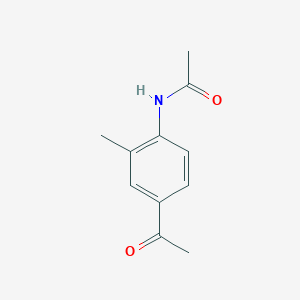
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester](/img/structure/B13977387.png)
